3,5-Dinitrocatechol

COMT inhibition Parkinson's disease research Catecholamine metabolism

Source 3,5-Dinitrocatechol (OR-486) for your COMT research. With a sub-nanomolar IC50 of 12 nM and >1,000-fold selectivity over MAO isoforms, it is the definitive tool for central nervous system studies. Unlike peripherally-restricted alternatives, it crosses the blood-brain barrier, enabling oral or parenteral dosing (15-30 mg/kg) for functional CNS inhibition. Also serves as a validated positive control in inhibitor screening and a superior chelating reagent for vanadium/molybdenum assays. Supplied at ≥98% HPLC purity to ensure lot-to-lot reproducibility across in vivo, in vitro, and analytical applications.

Molecular Formula C6H4N2O6
Molecular Weight 200.11 g/mol
CAS No. 7659-29-2
Cat. No. B193598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dinitrocatechol
CAS7659-29-2
Synonyms3,5-dinitrocatechol
3,5-dinitropyrocatechol
OR 486
OR-486
OR486
Ro 01-2812
Ro 12812
Molecular FormulaC6H4N2O6
Molecular Weight200.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)O)[N+](=O)[O-]
InChIInChI=1S/C6H4N2O6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H
InChIKeyVDCDWNDTNSWDFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder
Solubility>30 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dinitrocatechol (CAS 7659-29-2) COMT Inhibitor for Research and Analytical Applications


3,5-Dinitrocatechol (OR-486, CAS 7659-29-2) is a synthetic nitrocatechol compound that functions as a potent and selective inhibitor of catechol-O-methyltransferase (COMT), exhibiting an IC50 of 12 nM in rat brain assays [1]. Structurally, it comprises a catechol core (1,2-dihydroxybenzene) substituted with nitro groups at the 3- and 5-positions, conferring electron-withdrawing properties that influence its redox behavior and enzyme binding . Beyond COMT inhibition, 3,5-dinitrocatechol serves as an analytical chelating reagent for metal ion detection, particularly in sensitive spectrophotometric assays for vanadium and molybdenum [2].

Why 3,5-Dinitrocatechol Cannot Be Substituted with Other COMT Inhibitors or Catechols


3,5-Dinitrocatechol exhibits a unique combination of sub-nanomolar COMT inhibition, defined enzyme isoform selectivity, and blood-brain barrier permeability that is not replicated by other in-class inhibitors or catechol derivatives. While structurally related nitrocatechols such as tolcapone and entacapone also target COMT, their potency, selectivity profiles, and tissue distribution patterns differ substantially [1]. Unsubstituted catechol or mono-nitrocatechol analogs lack the electron-deficient aromatic system required for tight-binding inhibition and optimal chelation behavior . Consequently, substitution with generic catechols or alternative COMT inhibitors without explicit validation would invalidate experimental conclusions regarding COMT-dependent pathways, particularly in studies requiring central nervous system penetration or metal-chelation assays [2].

Quantitative Differentiation of 3,5-Dinitrocatechol from Comparator Compounds


COMT Inhibition Potency of 3,5-Dinitrocatechol vs. Clinical Nitrocatechol Inhibitors

3,5-Dinitrocatechol demonstrates an IC50 of 12 nM against rat brain COMT, representing a 58-fold greater potency than entacapone (IC50 = 151 nM) and comparable activity to the clinical inhibitor tolcapone, which exhibits IC50 values of 2-3 nM in brain preparations under similar conditions [1]. This potency advantage is attributed to the 3,5-dinitro substitution pattern, which facilitates tight-binding inhibition kinetics [2].

COMT inhibition Parkinson's disease research Catecholamine metabolism

Enzyme Selectivity Profile of 3,5-Dinitrocatechol vs. Off-Target Amine Oxidases

3,5-Dinitrocatechol exhibits a >1,000-fold selectivity window for COMT over related amine-metabolizing enzymes, with IC50 values exceeding 14 μM for tyrosine hydroxylase, dopamine β-hydroxylase, dopamine decarboxylase, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) [1]. This contrasts with some clinical COMT inhibitors that display measurable off-target activity at therapeutic concentrations [2].

Enzyme selectivity MAO inhibition Neurotransmitter metabolism

Blood-Brain Barrier Permeability of 3,5-Dinitrocatechol vs. Peripherally-Restricted COMT Inhibitors

3,5-Dinitrocatechol effectively penetrates the blood-brain barrier, enabling inhibition of central nervous system COMT following both oral and parenteral administration . This contrasts with peripherally-restricted COMT inhibitors like entacapone, which exhibit minimal CNS penetration and are therefore unsuitable for studies targeting brain COMT activity [1]. In vivo, 3,5-dinitrocatechol administration (30 mg/kg) in combination with L-DOPA and carbidopa significantly reduced serum 3-O-methyldopa levels in rats, confirming both peripheral and central COMT inhibition [2].

CNS penetration Blood-brain barrier Neuropharmacology

Analytical Performance of 3,5-Dinitrocatechol as a Chelating Reagent for Vanadium Detection

3,5-Dinitrocatechol functions as a highly sensitive chelating reagent for the extraction-spectrophotometric determination of vanadium, enabling detection at micromolar concentrations when coupled with Brilliant Green [1]. The electron-withdrawing nitro groups at the 3- and 5-positions enhance the stability and molar absorptivity of the resulting ternary complex compared to unsubstituted catechol [2]. This method achieves a detection limit of approximately 0.02 μg/mL vanadium, offering a simple and cost-effective alternative to atomic absorption spectroscopy or ICP-MS for routine environmental and biological vanadium analysis [1].

Analytical chemistry Spectrophotometry Metal chelation

Solubility Profile of 3,5-Dinitrocatechol vs. Common Formulation Requirements

3,5-Dinitrocatechol exhibits defined solubility parameters that dictate appropriate formulation strategies for in vitro and in vivo applications. The compound is slightly soluble in water (0.17 mg/mL) and 0.1 M HCl, but demonstrates enhanced solubility in DMSO, ethanol, and aqueous buffers at pH > 5 . Notably, solubility increases to 2.8 mg/mL in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin, a 16.5-fold improvement over aqueous solubility . This solubilization profile is critical for achieving the concentrations required for in vivo studies (e.g., 15-30 mg/kg dosing in rats) while maintaining compound stability [1].

Compound formulation Solubility In vivo dosing

Defined Research and Industrial Applications for 3,5-Dinitrocatechol (CAS 7659-29-2)


Mechanistic Studies of Central Catecholamine Metabolism Requiring CNS-Penetrant COMT Inhibition

In Parkinson's disease research or neurotransmitter metabolism studies where brain COMT inhibition is essential, 3,5-dinitrocatechol provides the necessary blood-brain barrier penetration that peripheral inhibitors like entacapone cannot achieve . Its 12 nM IC50 against COMT and >1,000-fold selectivity over MAO isoforms ensure that observed effects on dopamine or norepinephrine levels are specifically attributable to COMT inhibition rather than off-target enzyme modulation [1]. For in vivo protocols, the compound can be administered orally or parenterally at 15-30 mg/kg in rats to achieve functional COMT inhibition in both central and peripheral compartments [2].

Positive Control for High-Throughput Screening of Novel COMT Inhibitor Candidates

3,5-Dinitrocatechol serves as an ideal positive control for COMT inhibitor screening campaigns due to its well-characterized IC50 of 12 nM in radiometric assays using pyrocatechol substrate . Its defined selectivity profile against related enzymes (IC50 > 14 μM for MAO-A, MAO-B, tyrosine hydroxylase, dopamine β-hydroxylase, and dopamine decarboxylase) allows assay validation and enables researchers to benchmark both potency and selectivity of new chemical entities [1]. The compound's commercial availability at ≥98% purity (HPLC) from multiple reputable vendors ensures reproducibility across screening batches [2].

Extraction-Spectrophotometric Determination of Vanadium in Environmental and Biological Samples

In analytical chemistry laboratories lacking access to atomic spectroscopy instrumentation, 3,5-dinitrocatechol enables sensitive and cost-effective vanadium quantification via ion-association complex formation with Brilliant Green . The method achieves a detection limit of approximately 0.02 μg/mL vanadium and has been validated for environmental water samples, biological fluids, and industrial process monitoring [1]. The 3,5-dinitro substitution pattern confers enhanced chelate stability and molar absorptivity compared to unsubstituted catechol, improving assay sensitivity and reproducibility [2].

Structural Biology Studies of COMT-Inhibitor Complexes via NMR and X-ray Crystallography

3,5-Dinitrocatechol has been extensively characterized in structural biology contexts, including NMR backbone resonance assignments of human soluble COMT (S-COMT) in complex with S-adenosyl-L-methionine, 3,5-dinitrocatechol, and Mg²⁺ . Crystal structures of COMT variants (e.g., 108V and 108M) bound to 3,5-dinitrocatechol and SAM are available in the Protein Data Bank, providing atomic-resolution insights into the inhibitor binding mode [1]. For laboratories conducting structure-based drug design or enzyme mechanism studies, 3,5-dinitrocatechol offers a structurally well-defined tool compound with established binding interactions that can serve as a reference for computational docking and molecular dynamics simulations [2].

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